![molecular formula C13H15NO B1273553 1-butyl-1H-indole-3-carbaldehyde CAS No. 119491-09-7](/img/structure/B1273553.png)
1-butyl-1H-indole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Multicomponent Reactions (MCRs)
1-butyl-1H-indole-3-carbaldehyde: plays a pivotal role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The indole derivative is a key precursor for creating biologically active structures, such as carbazole, triazole, and pyrimidine derivatives.
Biological Activity
The indole nucleus, including derivatives like 1-butyl-1H-indole-3-carbaldehyde , exhibits significant biological activities. It has shown potential as an antioxidant, antibiotic, anti-inflammatory, and antimicrobial agent. Moreover, it has been studied for its anticancer, antihyperglycemic, and anti-HIV properties .
Synthesis of Alkaloid Moieties
Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology1-butyl-1H-indole-3-carbaldehyde is used in the synthesis of indole alkaloids, which are compounds of interest for treating various disorders, including cancer and microbial infections .
Antifungal Applications
This compound has demonstrated antifungal properties, contributing to the protection against diseases like chytridiomycosis in amphibians. This is particularly relevant for species that carry certain bacteria on their skin, which utilize indole-3-carbaldehyde for defense .
Hypoglycemic Agents
Research has explored the use of 1-butyl-1H-indole-3-carbaldehyde in the development of hypoglycemic agents. These agents are crucial for managing blood sugar levels in diabetic patients .
Antiviral Research
The compound has been investigated for its potential as an inhibitor of viral proteases, with applications in creating antiviral agents in cell culture. This includes research into treatments for viruses like Dengue .
Safety and Hazards
- Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–19. Read more
- 1-Butyl-1h-indole-3-carbaldehyde. MilliporeSigma. Link
Mechanism of Action
Target of Action
1-Butyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to these targets . This makes it a valuable precursor for the development of new therapeutically useful derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and affect various biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects.
properties
IUPAC Name |
1-butylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRUOQXWPPSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297106 | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-indole-3-carbaldehyde | |
CAS RN |
119491-09-7 | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119491-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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